molecular formula C25H18N2O4 B2679371 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 877657-78-8

3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

Cat. No. B2679371
CAS RN: 877657-78-8
M. Wt: 410.429
InChI Key: YZYUVGQMAUJZKJ-UHFFFAOYSA-N
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Description

This compound is a chemical entity . It is a derivative of benzofuran [3,2-D]pyrimidine-4 (1H)-ketone . It has been studied for its potential as a PARP-1 inhibitor, which plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells .


Synthesis Analysis

The synthesis of similar compounds involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4 H -1,3-dioxin-4-one (TMD) in xylene produces the β -keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Scientific Research Applications

Antimicrobial Properties

The chemical structure of derivatives similar to 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione has been explored for antimicrobial applications. For instance, compounds such as 3-((4-bromophenyl)diazenyl)-5-(methylthio)-6-(phenylsulfonyl)pyrazolo-[1,5-a]pyrimidine-2,7-diamine have shown significant antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, suggesting potential for surface coating applications (El‐Wahab et al., 2015).

Receptor Binding Affinity

Derivatives of the compound, particularly those involving the pyrimido[5,4-b]benzofuran structure, have shown affinity for α1-adrenoceptors and 5HT1A-receptors. These compounds exhibit nanomolar range binding affinities, indicating potential applications in neurological or psychological drug research (Romeo et al., 1993).

Anti-inflammatory Activity

Research on compounds structurally similar to this compound, like thiazolo[3,2‐a]pyrimidines, has indicated significant anti-inflammatory effects. These compounds have been evaluated for their potential in treating inflammation-related conditions (Tozkoparan et al., 1998).

Antimicrobial and Antifungal Activity

Similar compounds, such as 3-aryl-1-(3-methyl-5-styryl-4-isoxazolyl)-2-oxo-(1H,3H,5H)-pyrimidine-4,6-diones, have been synthesized and assessed for their antibacterial and antifungal properties. These findings highlight the potential for developing new antimicrobial agents (Rajanarendar et al., 2008).

Heterocyclic Compound Synthesis

The compound and its derivatives are often used in the synthesis of various heterocyclic compounds, contributing to the development of new pharmacological agents. Studies have shown successful synthesis of complex heterocyclic structures using related compounds (Iwanami & Seki, 1972).

Mechanism of Action

Target of Action

The primary targets of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione exerts its anticancer potential through inhibiting protein kinases . By inhibiting these enzymes, the compound interferes with cellular signaling processes, thereby affecting cell growth and metabolism .

Biochemical Pathways

The biochemical pathways affected by 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione are those involving protein kinases . The inhibition of these enzymes disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, and metabolism .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione and their impact on bioavailability are not fully known at this time

Result of Action

The molecular and cellular effects of 3-(4-Methylphenyl)-1-phenacyl-1benzofuro[3,2-d]pyrimidine-2,4-dione’s action include the attenuation of thermal and mechanical allodynia induced by neuropathy and the inhibition of the proliferation of human cancer cell lines .

Action Environment

The action, efficacy, and stability of 3-(4-Methylphenyl)-1-phenacyl-1

Future Directions

The compound has shown promise as a potential anticancer agent, specifically as a PARP-1 inhibitor . Future research could focus on further evaluating its biological activity and potential therapeutic applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-methylacetophenone with 2-aminobenzofuran to form 3-(4-methylphenyl)-1-phenacylbenzofuran. This intermediate is then reacted with ethyl acetoacetate and urea to yield the final product.", "Starting Materials": [ "4-methylacetophenone", "2-aminobenzofuran", "ethyl acetoacetate", "urea" ], "Reaction": [ "Step 1: Condensation of 4-methylacetophenone with 2-aminobenzofuran in the presence of a base such as potassium carbonate to form 3-(4-methylphenyl)-1-phenacylbenzofuran.", "Step 2: Reaction of 3-(4-methylphenyl)-1-phenacylbenzofuran with ethyl acetoacetate and urea in the presence of a catalyst such as piperidine to yield the final product, 3-(4-Methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione." ] }

CAS RN

877657-78-8

Molecular Formula

C25H18N2O4

Molecular Weight

410.429

IUPAC Name

3-(4-methylphenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H18N2O4/c1-16-11-13-18(14-12-16)27-24(29)23-22(19-9-5-6-10-21(19)31-23)26(25(27)30)15-20(28)17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

YZYUVGQMAUJZKJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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